Cilomilast

Catalog No.
S523770
CAS No.
153259-65-5
M.F
C20H25NO4
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilomilast

CAS Number

153259-65-5

Product Name

Cilomilast

IUPAC Name

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)

InChI Key

CFBUZOUXXHZCFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

SB 207499; SB-207499; SB207499. Cilomilast; Ariflo.

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Description

The exact mass of the compound Cilomilast is 343.17836 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mechanism of Action

    Cilomilast belongs to a class of drugs called phosphodiesterase (PDE) 4 inhibitors. These drugs work by blocking an enzyme called PDE4, which helps regulate the levels of cyclic adenosine monophosphate (cAMP) in cells. Increased cAMP levels are associated with relaxation of smooth muscle cells in the airways, potentially leading to bronchodilation and improved airflow in COPD patients []. Research is ongoing to elucidate the complete pathway by which cilomilast exerts its therapeutic effects.

  • Efficacy and Safety

    Numerous clinical trials have investigated the efficacy and safety of cilomilast for COPD. Phase I and II studies demonstrated significant improvements in lung function (measured by FEV1) and quality of life for patients receiving cilomilast compared to placebo []. These findings led to larger Phase III trials that confirmed the drug's effectiveness in improving lung function and reducing the frequency of COPD exacerbations [].

  • Delivery Methods

    Current research is exploring alternative delivery methods for cilomilast beyond the standard oral route. Studies investigating the use of nanocarriers, such as phosphatiosomes, for delivering cilomilast directly to the lungs are underway. This approach aims to improve drug delivery to the target site and potentially reduce side effects [].

Cilomilast, also known as Ariflo or SB-207499, is a second-generation selective phosphodiesterase-4 inhibitor. It was developed primarily for the treatment of respiratory disorders, particularly chronic obstructive pulmonary disease (COPD) and asthma. Cilomilast functions by inhibiting the enzyme phosphodiesterase-4, which is pivotal in the metabolism of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By increasing intracellular levels of cAMP, cilomilast reduces inflammation and promotes relaxation of airway smooth muscle, thus alleviating symptoms associated with COPD and asthma .

Cilomilast acts as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. cAMP is a crucial second messenger involved in various cellular functions, including regulating airway smooth muscle relaxation and inflammation []. By inhibiting PDE4, cilomilast increases cAMP levels, leading to potential bronchodilation and reduced inflammation in the airways [].

Cilomilast development was halted due to a concerning side effect profile, including weight loss, depression, and suicidal ideation []. Further research is needed to understand the mechanisms behind these side effects.

Data Availability

Safety data on cilomilast is limited due to its discontinued development. However, pre-clinical studies suggest good tolerability at lower doses [].

Cilomilast's primary mechanism of action involves the inhibition of phosphodiesterase-4, leading to elevated levels of cAMP within cells. The chemical structure of cilomilast can be represented by its IUPAC name: (1S,4S)-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid. This compound exhibits a molecular formula of C20H25NO4 and a molar mass of approximately 343.423 g/mol . The inhibition of phosphodiesterase-4 results in various downstream effects, including:

  • Decreased release of pro-inflammatory cytokines: Cilomilast suppresses the production of tumor necrosis factor-alpha and interleukin-8, which are involved in inflammatory responses .
  • Relaxation of airway smooth muscle: The increased cAMP levels lead to bronchodilation, improving airflow in patients with respiratory conditions .

Cilomilast exhibits significant anti-inflammatory properties, making it effective in managing chronic inflammatory diseases such as COPD. Clinical studies have demonstrated its ability to reduce inflammation markers and improve lung function. In vitro studies indicate that cilomilast can inhibit the activation and migration of immune cells, including neutrophils and macrophages, which play critical roles in the pathogenesis of COPD .

Moreover, cilomilast has shown a favorable pharmacokinetic profile, being well absorbed after oral administration with minimal first-pass metabolism. It achieves peak plasma concentrations within 1 to 2 hours and has a half-life of approximately 6.5 hours .

The synthesis of cilomilast involves several steps that typically include:

  • Formation of the cyclohexane core: The cyclohexane structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups: The cyano group and carboxylic acid functionalities are added via nucleophilic substitution reactions.
  • Attachment of the cyclopentyloxy and methoxyphenyl groups: These groups are incorporated through etherification or similar reactions.

Cilomilast has been primarily studied for its applications in treating respiratory diseases such as:

  • Chronic Obstructive Pulmonary Disease: Cilomilast has shown efficacy in reducing symptoms and improving lung function in patients with COPD.
  • Asthma: Its anti-inflammatory properties make it a candidate for managing asthma symptoms.

Despite its potential benefits, cilomilast has not been marketed due to concerns regarding its side effect profile, particularly gastrointestinal disturbances such as nausea .

Cilomilast is part of a broader class of phosphodiesterase inhibitors but is distinguished by its selectivity for phosphodiesterase-4. Here are similar compounds along with their unique characteristics:

Compound NameTypeSelectivityKey Features
RolipramFirst-generation PDE4 inhibitorLess selectiveAssociated with significant emetic effects
RoflumilastSelective PDE4 inhibitorMore selective than cilomilastApproved for COPD treatment; fewer side effects
ApremilastSelective PDE4 inhibitorSelectivity for all PDE4 isoformsUsed in psoriasis treatment; oral bioavailability
IsunakinraPDE4 inhibitorSelectiveInvestigational; potential use in inflammatory diseases

Cilomilast's unique profile lies in its high selectivity for the PDE4D isoform compared to other isoforms, which contributes to its specific therapeutic effects while minimizing adverse reactions associated with less selective inhibitors .

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

343.17835828 g/mol

Monoisotopic Mass

343.17835828 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ATB1C1R6X

Drug Indication

Investigated for use/treatment in chronic obstructive pulmonary disease (COPD).

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Mechanism of Action

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

153259-65-5

Wikipedia

Cilomilast

Dates

Modify: 2023-08-15
1: Munisso MC, Kang JH, Tsurufuji M, Yamaoka T. Cilomilast enhances osteoblast differentiation of mesenchymal stem cells and bone formation induced by bone morphogenetic protein 2. Biochimie. 2012 Jun 15. [Epub ahead of print] PubMed PMID: 22706281.
2: Pace E, Ferraro M, Uasuf CG, Giarratano A, La Grutta S, Liotta G, Johnson M, Gjomarkaj M. Cilomilast counteracts the effects of cigarette smoke in airway epithelial cells. Cell Immunol. 2011;268(1):47-53. Epub 2011 Feb 20. PubMed PMID: 21382614.
3: Barton AK, Niedorf F, Gruber AD, Kietzmann M, Ohnesorge B. Pharmacological studies of bronchial constriction inhibited by parasympatholytics and cilomilast using equine precision-cut lung slices. Berl Munch Tierarztl Wochenschr. 2010 May-Jun;123(5-6):229-35. PubMed PMID: 20496830.
4: McLean JH, Smith A, Rogers S, Clarke K, Darby-King A, Harley CW. A phosphodiesterase inhibitor, cilomilast, enhances cAMP activity to restore conditioned odor preference memory after serotonergic depletion in the neonate rat. Neurobiol Learn Mem. 2009 Jul;92(1):63-9. Epub 2009 Feb 20. PubMed PMID: 19233302.
5: Harada D, Ikeda Y, Nosaka Y, Kobayashi K, Manabe H. Curative effects of phosphodiesterase 4 inhibitors cilomilast, roflumilast, and rolipram in dermatitis mouse model. J Dermatol Sci. 2008 Sep;51(3):215-9. Epub 2008 Jun 9. PubMed PMID: 18539440.
6: Reddy PJ, Aksoy MO, Yang Y, Li XX, Ji R, Kelsen SG. Inhibition by salmeterol and cilomilast of fluticasone-enhanced IP-10 release in airway epithelial cells. COPD. 2008 Feb;5(1):5-11. PubMed PMID: 18259970.
7: Rennard S, Knobil K, Rabe KF, Morris A, Schachter N, Locantore N, Canonica WG, Zhu Y, Barnhart F. The efficacy and safety of cilomilast in COPD. Drugs. 2008;68 Suppl 2:3-57. doi: 10.2165/0003495-200868002-00002. Review. PubMed PMID: 19105585.
8: Agusti A. The efficacy and safety of cilomilast in COPD. Forward. Drugs. 2008;68 Suppl 2:1-2. doi: 10.2165/0003495-200868002-00001. PubMed PMID: 19105584.
9: Bäumer W, Kietzmann M. Effects of cyclosporin A and cilomilast on activated canine, murine and human keratinocytes. Vet Dermatol. 2007 Apr;18(2):107-14. PubMed PMID: 17355425.
10: Murphy DM, Ward C, Forrest IA, Pritchard G, Jones D, Stovold R, Fisher AJ, Cawston TE, Lordan JL, Corris PA. The phosphodiesterase type IV inhibitor cilomilast decreases pro-inflammatory cytokine production from primary bronchial epithelial cells in lung transplantation patients. J Heart Lung Transplant. 2006 Dec;25(12):1436-40. PubMed PMID: 17178338

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